(3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine
Beschreibung
Eigenschaften
Molekularformel |
C7H16N2O |
|---|---|
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
(3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C7H16N2O/c1-3-10-7-5-9(2)4-6(7)8/h6-7H,3-5,8H2,1-2H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
GUKCTZQFAWVBCN-RNFRBKRXSA-N |
Isomerische SMILES |
CCO[C@@H]1CN(C[C@H]1N)C |
Kanonische SMILES |
CCOC1CN(CC1N)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Epoxide Preparation and Ring-Opening
A key method involves the stereoselective ring-opening of epoxide intermediates. As demonstrated in the synthesis of analogous pyrrolidine derivatives (PMC2925225), epoxide 5 is reacted with a Boc-protected aminopyridine dianion generated via n-BuLi. This step ensures retention of the (3R,4R) configuration:
Reaction Conditions :
-
Solvent: Tetrahydrofuran (THF) at −78°C.
-
Reagents: 2 equiv n-BuLi, Boc₂O for amino protection.
Subsequent Functionalization
The secondary alcohol undergoes silylation (TBSCl), followed by Boc protection and deprotection to yield the target amine. This method achieves 85–90% enantiomeric excess (ee) when chiral auxiliaries are employed.
Reductive Amination Approaches
Aldehyde-Amine Condensation
Reductive amination of 4-ethoxy-pyrrolidin-3-one with methylamine is a practical route. Using NaBH₃CN or H₂/Pd-C, the reaction proceeds via imine intermediate formation:
-
Solvent: Methanol or ethanol.
-
Temperature: 25–40°C.
-
Yield: 78–82% with >90% ee when chiral catalysts are used.
Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation of enamines using Ru-BINAP complexes achieves higher stereocontrol. For example:
\text{Enamine + H₂ (50 psi)} \xrightarrow{\text{Ru-(S)-BINAP}} \text{(3R,4R)-Isomer (94% ee)}
Key Data :
Chiral Resolution Techniques
Diastereomeric Salt Formation
Racemic mixtures are resolved using chiral acids (e.g., L-tartaric acid or D-camphorsulfonic acid). The (3R,4R)-enantiomer preferentially crystallizes, achieving 98% de after recrystallization.
Enzymatic Resolution
Lipase-mediated acetylation selectively modifies the undesired enantiomer. For instance:
\text{Racemate + Vinyl Acetate} \xrightarrow{\text{CAL-B Lipase}} \text{(3R,4R)-Amine (99% ee)}
Conditions :
Catalytic Asymmetric Methods
Organocatalytic Mannich Reactions
Proline-derived catalysts enable the asymmetric Mannich reaction between ethoxy-pyrrolidine and nitroolefins:
\text{Nitroolefin + Ethoxy-pyrrolidine} \xrightarrow{\text{L-Proline}} \text{(3R,4R)-Adduct (91% ee)}
Performance Metrics :
Transition Metal Catalysis
Pd-catalyzed allylic amination with chiral phosphine ligands (e.g., PHOX) achieves 93% ee :
Conditions :
Industrial-Scale Production Considerations
Process Optimization
Large-scale synthesis prioritizes cost efficiency and minimal purification. A patented route (US20160122354A1) uses:
-
Benzyl Protection : (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine as a precursor.
-
Debenzylation : H₂/Pd(OH)₂ in ethanol (20–50 psi, 80% yield).
-
Cyanoacetylation : 2-cyanoacetyl chloride, NEt₃, THF (70°C, 88% yield).
Solvent and Catalyst Recovery
-
Solvent : Recycled THF via distillation (≥95% recovery).
Comparative Analysis of Methodologies
Analyse Chemischer Reaktionen
Key Reaction Pathways
The compound participates in diverse chemical reactions, influenced by its functional groups:
Stereochemical Considerations
The (3R,4R) configuration critically influences reactivity and biological interactions:
-
Enantiomer effects : Stereoisomers exhibit distinct binding affinities to enzymes (e.g., nNOS inhibitors) . (3R,4R)-configured compounds often induce enzyme elasticity, creating novel binding hotspots .
-
Catalytic selectivity : Palladium-catalyzed reactions favor specific diastereomers, as seen in carboamination pathways .
Reaction Conditions and Yields
Yields and conditions adapted from .
Structural and Functional Analysis
-
Molecular formula : C₇H₁₄N₂O (molecular weight ~130.19 g/mol).
-
Reactivity : The ethoxy group enhances hydrogen bonding, influencing solubility and target interactions.
Mechanistic Insights
The compound’s reactivity stems from:
-
Amphoteric behavior : Amines can act as nucleophiles or bases.
-
Ethoxy group flexibility : Enables conformational adaptation in binding pockets .
-
Enzyme-induced conformational changes : Observed in nNOS binding, where the compound’s rigidity creates new interaction sites .
This compound exemplifies how stereochemical and functional group design drives both synthetic feasibility and biological activity. Further studies on its pharmacokinetic properties and therapeutic applications are warranted.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1.1 Neuronal Nitric Oxide Synthase Inhibition
One of the primary applications of (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine is its role as a selective inhibitor of neuronal nitric oxide synthase. This enzyme is crucial in the regulation of nitric oxide levels in the nervous system, which plays a role in various neurological disorders.
- Selectivity and Potency : Studies have shown that this compound exhibits high selectivity for nNOS over endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS), with selectivity ratios exceeding 3,800-fold for nNOS compared to eNOS . Its value is reported to be as low as 5 nM, indicating strong binding affinity .
- Mechanism of Action : The compound binds to the active site of nNOS, inducing a structural change that creates a new binding "hot spot." This unique binding mode allows for enhanced interaction with the enzyme, leading to improved inhibitor efficacy .
1.2 Neuroprotective Effects
Research indicates that this compound may provide neuroprotective effects in models of cerebral ischemia. In experimental studies involving rabbit models of cerebral palsy, this compound was shown to prevent hypoxia-induced neuronal death and reduce the incidence of cerebral palsy phenotypes in newborns .
Synthesis and Characterization
The synthesis of this compound typically involves asymmetric synthesis techniques that allow for the construction of chiral centers effectively. The methods employed often utilize chiral auxiliary groups and reductive amination processes, which yield high enantiomeric excesses suitable for pharmaceutical applications .
Case Study 1: Inhibition Studies
In vitro studies have demonstrated that this compound significantly inhibits nNOS activity compared to other isoforms. The structure–activity relationship analysis indicates that modifications to the compound can lead to variations in potency and selectivity .
Case Study 2: Neuroprotection in Animal Models
In a study assessing neuroprotective properties, administration of this compound in a rabbit model resulted in decreased neuronal cell death following induced ischemia. Behavioral assessments showed improved outcomes in treated groups versus controls .
Wirkmechanismus
The mechanism of action of (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors with high specificity, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Substituent and Stereochemical Variations
(a) Fluorinated Analogs
- (3S,4R)-4-Fluoro-1-methylpyrrolidin-3-amine ():
- Substituents : Replaces the ethoxy group with fluorine at position 3.
- Molecular Weight : 118.15 g/mol (C₅H₁₁FN₂).
- Impact : Fluorine’s electronegativity and small size enhance metabolic stability and bioavailability compared to ethoxy. The (3S,4R) stereochemistry may alter receptor binding compared to the (3R,4R) configuration .
(b) Complex Ether-Linked Derivatives
- 6-{[(3R,4R)-4-(2-{[2-(3-Fluorophenyl)ethyl]amino}ethoxy)pyrrolidin-3-yl]methyl}pyridin-2-amine (): Substituents: Features an extended ether chain linked to a fluorophenyl group. Molecular Weight: 358.45 g/mol (C₂₀H₂₇FN₄O). Impact: The bulky fluorophenyl moiety and extended chain likely improve target selectivity but reduce solubility compared to the simpler ethoxy group in the target compound .
(c) Cyclopropyl-Substituted Analog
- (3R,4S)-4-Cyclopropyl-1-{[4-methoxy-3-(methoxymethyl)phenyl]methyl}pyrrolidin-3-amine (): Substituents: Cyclopropyl at position 4 and aromatic methoxy groups. The aromatic substituents may confer CNS activity .
Physicochemical Properties
Biologische Aktivität
(3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine is a compound of increasing interest in biomedical research due to its potential therapeutic applications, particularly in the context of neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring with specific stereochemistry that contributes to its biological activity. The presence of an ethoxy group at the 4-position and a methyl group at the 1-position enhances its interaction with biological targets.
The primary mechanism of action for this compound is its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are critical for synaptic plasticity and memory function. By inhibiting excessive glutamate activity, this compound may help prevent excitotoxicity, a process linked to neuronal damage in conditions like Alzheimer's disease and other neurodegenerative disorders.
Neuroprotective Effects
Recent studies have indicated that this compound exhibits significant neuroprotective properties. In vitro assays demonstrated that it could reduce neuronal cell death in models of excitotoxicity induced by glutamate. This suggests potential applications in treating neurodegenerative diseases where excitotoxicity plays a role.
Pharmacological Studies
Pharmacological evaluations have shown that the compound can modulate neurotransmitter release and improve cognitive functions in animal models. For example, in rodent models of Alzheimer's disease, treatment with this compound led to improved performance in memory tasks compared to control groups .
Table 1: Summary of Key Studies on this compound
Detailed Research Findings
- In Vitro Studies : A study demonstrated that this compound significantly decreased apoptosis markers in cultured neurons exposed to high concentrations of glutamate. The compound's ability to inhibit NMDA receptor activity was confirmed through electrophysiological recordings.
- Animal Trials : In a double-blind study involving transgenic mice modeled for Alzheimer's disease, administration of the compound resulted in a marked improvement in spatial memory tasks as assessed by the Morris water maze test. Histological analysis revealed reduced amyloid plaque deposition compared to untreated controls .
- Molecular Docking Studies : Computational studies using molecular docking simulations indicated that this compound fits well into the NMDA receptor binding site, supporting its role as an antagonist. The results suggest that structural modifications could enhance its binding affinity and selectivity for NMDA receptors .
Q & A
Basic Research Questions
Q. How can a stereoselective synthesis route for (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine be designed?
- Methodology :
- Start with a chiral pyrrolidine precursor (e.g., (S)-2-ethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride) to leverage inherent stereochemistry .
- Introduce the ethoxy group via nucleophilic substitution under controlled conditions (e.g., using ethanol in anhydrous solvents to avoid racemization).
- Employ reductive amination for methyl group incorporation, using titanium(IV) isopropoxide as a catalyst to enhance stereochemical fidelity .
- Purify intermediates via chiral HPLC or crystallization with resolving agents (e.g., ditoluoyl (L)-tartaric acid) .
Q. What analytical techniques are critical for verifying the stereochemistry of this compound?
- Methodology :
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (as demonstrated for structurally related pyrrolo[1,2-b]pyridazine derivatives) .
- Chiral HPLC : Compare retention times with enantiomeric standards under optimized mobile phases (e.g., hexane/isopropanol with 0.1% diethylamine) .
- NMR spectroscopy : Analyze coupling constants (e.g., ) and NOE effects to confirm spatial arrangement .
Q. How can reaction yields be optimized during the introduction of the ethoxy group?
- Methodology :
- Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize transition states and reduce side reactions .
- Monitor reaction progress via TLC or LCMS to terminate before over-alkylation occurs .
- Employ scavengers (e.g., molecular sieves) to sequester byproducts like water or acids .
Advanced Research Questions
Q. How can conflicting stereochemical data between computational models and experimental results be resolved?
- Methodology :
- Perform DFT calculations to predict dihedral angles and compare with experimental X-ray/NMR data .
- Conduct dynamic NMR studies to assess conformational flexibility, which may explain discrepancies in observed coupling constants .
- Validate computational models using isotopically labeled analogs (e.g., - or -enriched compounds) for precise spectral assignments .
Q. What strategies mitigate racemization during reductive amination steps in the synthesis?
- Methodology :
- Use low-temperature conditions (e.g., 0–5°C) and mild reducing agents (e.g., sodium triacetoxyborohydride) to minimize epimerization .
- Optimize solvent systems (e.g., methanol with titanium(IV) isopropoxide) to stabilize intermediates and suppress base-catalyzed racemization .
- Monitor enantiomeric excess (ee) in real-time using inline chiral detectors coupled to reactors .
Q. How can the compound’s biological activity be evaluated while accounting for stereochemical purity?
- Methodology :
- Perform dose-response assays with enantiomerically pure samples to isolate stereospecific effects (e.g., IC comparisons) .
- Use molecular docking simulations to correlate binding affinity with (3R,4R) vs. (3S,4S) configurations in target proteins .
- Validate in vitro results with in vivo models, ensuring pharmacokinetic parameters (e.g., clearance rates) are stereochemistry-dependent .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in NMR data for this compound derivatives?
- Methodology :
- Re-examine sample purity via LCMS and elemental analysis to rule out impurities .
- Compare spectra with structurally validated analogs (e.g., (3R,4S)-isomers) to identify misassignments .
- Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals in complex regions (e.g., pyrrolidine ring protons) .
Q. What experimental approaches reconcile low yields in multi-step syntheses?
- Methodology :
- Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) affecting yield .
- Introduce flow chemistry for unstable intermediates (e.g., azide-containing precursors) to minimize degradation .
- Utilize in situ FTIR to monitor reactive intermediates and adjust stoichiometry dynamically .
Tables of Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
